
2-(2-Methylpyridin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the pyridine ring and a hydroxyl group attached to a propan-2-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2-Methylpyridin-4-yl)propane.
Substitution: Formation of 2-(2-Methylpyridin-4-yl)propan-2-amine or 2-(2-Methylpyridin-4-yl)propan-2-chloride.
Applications De Recherche Scientifique
2-(2-Methylpyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(2-Methylpyridin-4-yl)propan-2-one
- 2-(2-Methylpyridin-4-yl)propane
Uniqueness
2-(2-Methylpyridin-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(2-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-10-7)9(2,3)11/h4-6,11H,1-3H3 |
Clé InChI |
WXUGPLNDDLQYOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
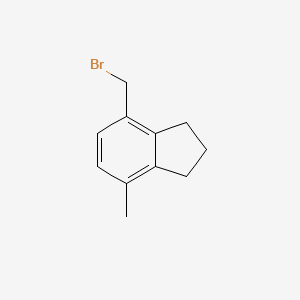
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
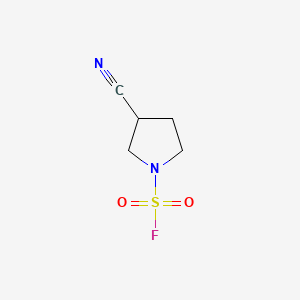
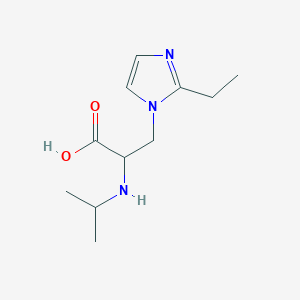
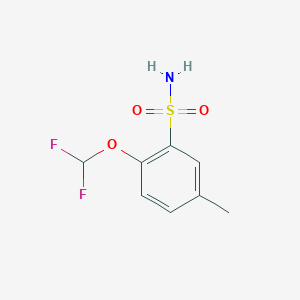
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)

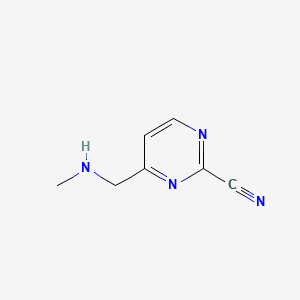
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)
